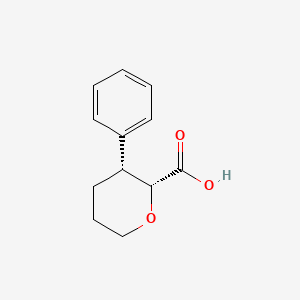

(2R,3R)-3-Phenyloxane-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

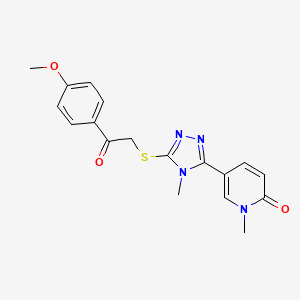

“(2R,3R)-3-Phenyloxane-2-carboxylic acid” is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It’s also known as "2H-Pyran-2-carboxylic acid, tetrahydro-3-phenyl-, (2R,3R)-" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to the molecule’s InChI or SMILES string, or to visualize the structure using specialized software .Applications De Recherche Scientifique

Coordination Polymers and Crystal Engineering

A study introduced ether-bridged aromatic carboxylic acids as versatile building blocks for the synthesis of novel coordination compounds, demonstrating their potential in crystal engineering and materials science. These compounds show varied structural features and applications in luminescence sensing and magnetism, indicating their use in developing new materials with desired properties (Gu et al., 2017).

Bio-based Thermosets

Research on degradable thermosets has utilized carboxylic acid-functional trimers derived from natural resources, offering a sustainable alternative for producing materials with a balance of hardness and flexibility. This highlights the application of such carboxylic acids in creating environmentally friendly materials with broad applications in various industries (Ma, Webster, & Jabeen, 2016).

Material Synthesis and Modification

A study demonstrated the use of a dicarboxylic acid derivative in the degradation of methyl violet dye, showcasing the compound's utility in environmental remediation and the development of materials with photocatalytic properties (Lu et al., 2021).

Chiral Recognition and Analysis

Research on chiral α-(nonafluoro-tert-butoxy)carboxylic acids explored their application as chiral solvating agents, providing insights into their use in analytical chemistry for enantiomeric discrimination and understanding molecular interactions (Nemes et al., 2015).

Nanomaterials and Catalysis

The oxidation of alkenes using a Mn(II)/pyridine-2-carboxylic acid catalyst demonstrated the catalytic potential of carboxylic acid derivatives in organic synthesis, offering a method for selective epoxidation of electron-rich alkenes (Dong et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3R)-3-phenyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-10(7-4-8-15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14)/t10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFZHWXWHLGJQQ-GHMZBOCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](OC1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-fluorobenzoate](/img/structure/B2857079.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(3,3,3-trifluoropropyl)amino)acetic acid](/img/structure/B2857080.png)

![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)

![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)

![5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2857094.png)

![N-(2-chlorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2857098.png)